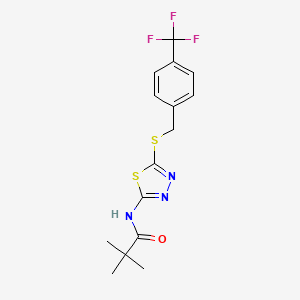

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic 1,3,4-thiadiazole derivative characterized by a pivalamide (2,2-dimethylpropanamide) group at the 2-position of the thiadiazole ring and a 4-(trifluoromethyl)benzylthio substituent at the 5-position. The trifluoromethyl (-CF₃) group on the benzyl moiety imparts strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical for membrane permeability and target binding . This compound belongs to a broader class of 1,3,4-thiadiazoles, which are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2,2-dimethyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS2/c1-14(2,3)11(22)19-12-20-21-13(24-12)23-8-9-4-6-10(7-5-9)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWJRNIMANZWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

Formation of the Pivalamide Moiety: The pivalamide group is introduced through an amidation reaction using pivaloyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.

Substitution: Benzyl halides, trifluoromethylating agents, and bases such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or the benzyl group.

Substitution: Substituted derivatives with modifications at the benzyl or thiadiazole moieties.

Scientific Research Applications

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit promising anticancer activity. In studies involving various cancer cell lines, compounds similar to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide demonstrated significant cytotoxic effects. For instance, related compounds have shown percent growth inhibitions ranging from 51% to 86% against different cancer types such as breast and lung cancer .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including multidrug-resistant strains . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on several human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against various pathogens. The compound showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications at the benzyl position and variations in the pivalamide side chain can significantly influence the potency and selectivity of these compounds against specific biological targets .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with metal ions and other biomolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Anticancer Activity

- 3a-g (): Demonstrated dual inhibition of abl and src tyrosine kinases, with IC₅₀ values in the nanomolar range against breast (MDA), prostate (PC3), and glioblastoma (U87) cell lines. The trifluoromethylphenyl acetamide group likely enhances target affinity through π-π stacking and hydrophobic interactions .

- Compound 3 (): Induced apoptosis in C6 glioma cells via Akt inhibition (92.36%), attributed to π-π interactions and salt-bridge formation with the kinase’s active site .

Cytotoxic and Enzyme-Inhibitory Effects

- Compound 31 (): The 3-methoxybenzylthio group reduced Akt inhibition (86.52%) compared to nitro-substituted analogs, highlighting the importance of electron-withdrawing groups for kinase targeting .

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole core with a trifluoromethylbenzyl substituent and a pivalamide group. Its molecular formula is , indicating the presence of sulfur and fluorine, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in metabolic pathways. For instance, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological membranes and proteins.

Antimicrobial Activity

Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For example, compounds related to this compound have been tested against various pathogens, including bacteria and fungi. The results suggest that these compounds can inhibit the growth of certain microorganisms effectively.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, similar thiadiazole derivatives have been reported to inhibit sterol biosynthesis enzymes in Leishmania species, suggesting potential applications in treating parasitic infections .

Case Studies and Research Findings

- Inhibition of CYP Enzymes : A study highlighted that compounds structurally related to this compound showed inhibition against CYP51 and CYP5122A1 enzymes involved in sterol metabolism in Leishmania. These findings indicate potential for developing antileishmanial agents .

- Antiproliferative Effects : Another investigation assessed the antiproliferative effects of similar compounds on L. donovani promastigotes. Results indicated that some derivatives displayed low micromolar EC50 values, demonstrating effective inhibition of parasite growth while being selective towards host cells .

- Structure-Activity Relationship (SAR) : Research into SAR has identified key functional groups necessary for enhancing biological activity. The presence of the trifluoromethyl group has been linked to increased potency against specific targets, emphasizing its role in optimizing therapeutic efficacy .

Table 1: Biological Activity Overview

Q & A

Q. What is the standard synthetic route for N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, and what analytical methods validate its purity?

The synthesis typically involves:

Nucleophilic substitution : Reacting 2-amino-1,3,4-thiadiazole with 4-(trifluoromethyl)benzyl thiol to introduce the thioether moiety.

Condensation : Coupling the thiadiazole intermediate with pivaloyl chloride under anhydrous conditions.

Key reaction conditions : Use of dry solvents (e.g., DMF or THF), temperatures between 60–80°C, and catalysts like DMAP for acyl transfer .

Validation :

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pivalamide group, C-F stretches at 1100–1200 cm⁻¹) .

- UV-vis Spectroscopy : Detects π→π* transitions in the thiadiazole ring (λmax ~270–290 nm) and charge-transfer interactions with the trifluoromethyl group .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–C bond distances in the thiadiazole ring: ~1.70–1.75 Å) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be resolved?

Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM in breast cancer models) arise from:

- Cell line variability : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+).

- Assay conditions : Incubation time (48 vs. 72 hours) and serum content (fetal bovine serum may sequester lipophilic compounds) .

Mitigation strategies : - Use standardized protocols (e.g., MTT assay at 72 hours with 10% FBS).

- Include positive controls (e.g., doxorubicin) and validate compound stability via LC-MS .

Q. What is the molecular mechanism underlying its anticancer activity?

The compound modulates:

- Cell cycle proteins : Downregulates CDK1 (~40% reduction) and cyclin A2, inducing G2/M arrest.

- Apoptotic pathways : Upregulates Bax/Bcl-2 ratio (3:1) and caspase-3 cleavage .

Experimental validation : - Western blotting for protein expression.

- Flow cytometry with propidium iodide staining for cell cycle analysis .

Q. How can reaction yields be optimized for large-scale synthesis?

Critical factors :

- Solvent choice : Replace THF with acetonitrile (higher boiling point improves reflux efficiency).

- Catalyst loading : Increase DMAP from 5 mol% to 10 mol% to accelerate acylation.

- Workup : Use liquid-liquid extraction (ethyl acetate/water) to recover unreacted thiols (~15% yield improvement) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.